Chloranil
Overview
Description
Chloranil, known chemically as tetrachloro-1,4-benzoquinone, is a derivative of quinone where four hydrogen atoms are replaced by chlorine atoms. It is recognized for its role as an oxidation product in various processes and has been studied for its biocidal properties and potential genotoxic effects . Chloranil has been used in the synthesis of various compounds and has been observed to interact with a range of substances, including aromatic amines and hydrogen peroxide .
Synthesis Analysis
The synthesis of chloranil can be achieved through the halogenation and oxidative halogenation of phenols using hydrogen halides and hydrogen peroxide, with magnesium chloride as a catalyst. This method has been shown to produce chloranil with very good yields from phenol or hydroquinone . Additionally, chloranil and its derivatives have been used in the synthesis of copper(II) chloranilate compounds, which exhibit interesting magnetic properties .
Molecular Structure Analysis
The molecular structure of chloranil has been extensively studied, including the crystal structure of its potassium salt. The crystal structures of K+(chloranil)− have been determined, revealing several polymorphs with the α-form being orthorhombic and the β-form also orthorhombic but with different unit cell dimensions. In these structures, chloranil anions are stacked, forming columns parallel to the c-axis .
Chemical Reactions Analysis
Chloranil is known to undergo displacement of chloride by hydroxide under highly alkaline conditions, leading to its decomposition. In environmentally relevant pH conditions, chloranil hydrolyzes to yield chloranilic acid. It also reacts with hydrogen peroxide in a pH-dependent manner, suggesting the formation of other unidentified products . Moreover, chloranil forms molecular complexes with various aromatic amines and methylated pyridines, which have been studied through spectrophotometric methods .
Physical and Chemical Properties Analysis
The physical properties of chloranil have been investigated through its interactions with other compounds. For instance, the 1,6-diaminopyrene-p-chloranil complex exhibits different colors and physical properties depending on the solvent from which it is crystallized, indicating polymorphism. These complexes also show distinct differences in their X-ray diffraction patterns, electronic spectra, vibrational spectra, and electrical resistivity . The magnetic properties of copper(II) chloranilate compounds synthesized using chloranil have been studied, revealing weak ferromagnetic interactions in some cases .
Scientific Research Applications
Organic Electronics and Photonics
Chloranil has been found to contribute significantly to the field of organic electronics and photonics. Specifically, co-crystals of phenazine and chloranilic acid demonstrate a substantial ferroelectric response, offering potential utility in the development of all-organic electronic and photonic devices. These materials reveal large spontaneous polarization and significant room-temperature dielectric constants, exceeding 100, suggesting their applicability in innovative electronic components (Horiuchi et al., 2005).
Histochemical Applications
Chloranilic acid has been identified as a practically specific histochemical reagent for calcium, forming colored crystals in the presence of calcium. This quality makes it particularly useful for the histochemical identification of calcium despite certain disadvantages such as moderate sensitivity and relatively large crystal size (Eisenstein et al., 1961).
Environmental Science
In the domain of environmental science, chloranil (p-Chloranil) is noted for its role in oxidizing processes, biocidal properties, and potential genotoxic effects. Research has explored the hydrolysis of chloranil in various pH conditions, revealing that promoting the accelerated hydrolysis of chloranil could be advantageous in waste treatment or remediation processes. Such understanding is critical for environmental management and pollution mitigation strategies (Sarr et al., 1995).
Chromatography and Spectrophotometry
Chloranilic acid has also been utilized in chromatographic and spectrophotometric applications. For instance, it has been employed as a reagent in the paper chromatography of alkali and alkaline earth metals, demonstrating its utility in detecting minute quantities of these elements. Additionally, a spectrophotometric method involving the reaction of chlorine ions with mercuric chloranilate has been developed for the determination of chlorine in organic compounds, highlighting the versatility of chloranil in analytical chemistry (Barreto & Barreto, 1960; Lysyj, 1959).
Photochemical Applications
The photochemical properties of chloranil have been investigated, revealing its potential in the functionalization of open-chain and cyclic alkanes. The primary step involves hydrogen abstraction by triplet chloranil, leading to a variety of subsequent reactions. Such research contributes to the broader understanding of photochemical processes and offers pathways for further innovation in this field (Mella et al., 1996).
Safety And Hazards
Future Directions
Chloranil is widely recognized as a powerful oxidizing agent and a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals . Its distinct electron-withdrawing properties make it an essential component in the production of high-performance materials and specialty chemicals . As industries continue to emphasize the development of novel materials and chemical processes, the demand for chloranil is anticipated to witness significant growth .
properties
IUPAC Name |
2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWTBMOAKPKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O2 | |
Record name | CHLORANIL | |
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Record name | CHLORANIL | |
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DSSTOX Substance ID |
DTXSID2020266 | |
Record name | Chloranil | |
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Molecular Weight |
245.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
Record name | CHLORANIL | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT | |
Record name | CHLORANIL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none | |
Record name | CHLORANIL | |
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Density |
1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0 | |
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Vapor Density |
Relative vapor density (air = 1): 8.5 | |
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Vapor Pressure |
0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: | |
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Mechanism of Action |
FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES., ... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue. | |
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Product Name |
Chloranil | |
Color/Form |
GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS | |
CAS RN |
118-75-2 | |
Record name | CHLORANIL | |
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Melting Point |
552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.